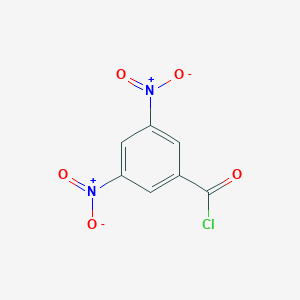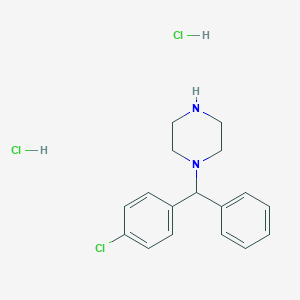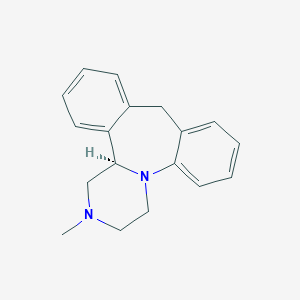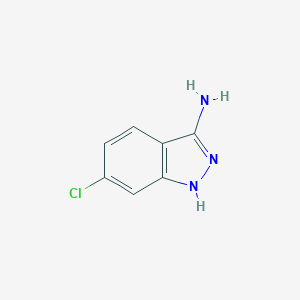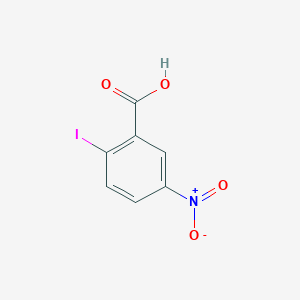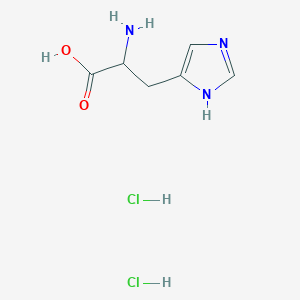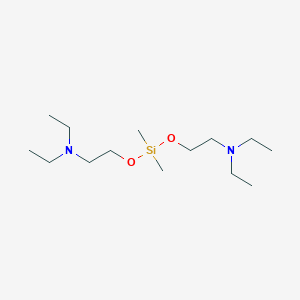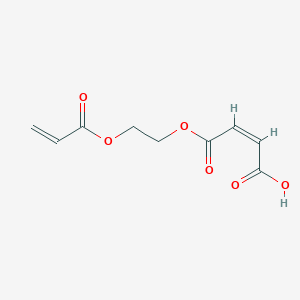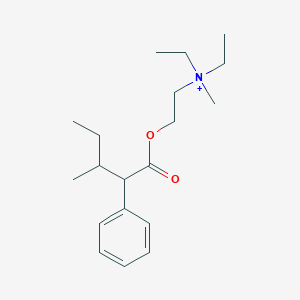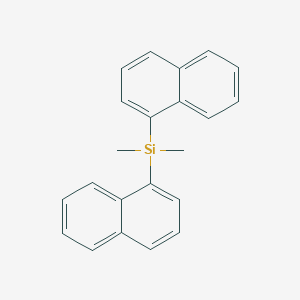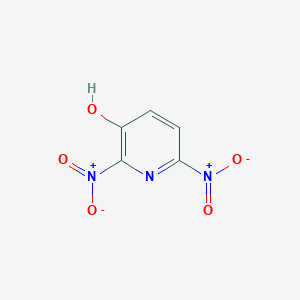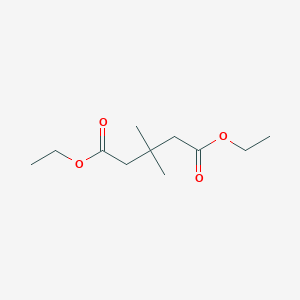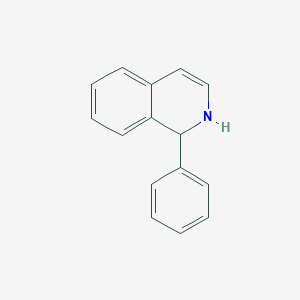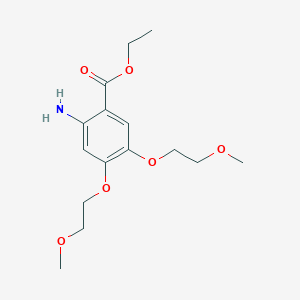![molecular formula C34H32N8 B106945 2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine CAS No. 18711-04-1](/img/structure/B106945.png)
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as TMPYP and has chemical formula C44H40N8. TMPYP is a heterocyclic compound that contains two pyrimidine rings fused together with four methylphenyl groups attached to the nitrogen atoms of the rings.
Mecanismo De Acción
The mechanism of action of TMPYP is not fully understood. However, it has been suggested that TMPYP may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
TMPYP has been shown to have cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TMPYP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, TMPYP has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TMPYP is its high purity, which makes it suitable for use in various laboratory experiments. However, one of the limitations of TMPYP is its low solubility in water, which may limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of TMPYP. One direction is to study the structure-activity relationship of TMPYP derivatives to identify compounds with improved cytotoxic activity and selectivity against cancer cells. Another direction is to study the mechanism of action of TMPYP to identify its molecular targets and pathways. Furthermore, the potential use of TMPYP as an antimicrobial agent should be further explored. Finally, the potential use of TMPYP in organic electronics and materials science should also be investigated.
Métodos De Síntesis
TMPYP can be synthesized by reacting 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with 2 equivalents of 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure TMPYP.
Aplicaciones Científicas De Investigación
TMPYP has shown potential applications in various scientific fields such as materials science, organic electronics, and medicinal chemistry. In materials science, TMPYP can be used as a building block for the synthesis of novel organic materials that have electronic and optical properties. In organic electronics, TMPYP can be used as a hole-transporting material in organic light-emitting diodes. In medicinal chemistry, TMPYP has been studied for its potential as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines.
Propiedades
Número CAS |
18711-04-1 |
|---|---|
Nombre del producto |
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
Fórmula molecular |
C34H32N8 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C34H32N8/c1-21-13-5-9-17-25(21)35-31-29-30(40-33(41-31)37-27-19-11-7-15-23(27)3)32(36-26-18-10-6-14-22(26)2)42-34(39-29)38-28-20-12-8-16-24(28)4/h5-20H,1-4H3,(H2,35,37,40,41)(H2,36,38,39,42) |
Clave InChI |
CCCBRHQGLFNOPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC=C4C)NC5=CC=CC=C5C)NC6=CC=CC=C6C |
SMILES canónico |
CC1=CC=CC=C1NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC=C4C)NC5=CC=CC=C5C)NC6=CC=CC=C6C |
Sinónimos |
2,4,6,8-Tetrakis(o-toluidino)pyrimido[5,4-d]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



